An In-depth Technical Guide to 3-O-Demethylmonensin A: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to 3-O-Demethylmonensin A: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Demethylmonensin A is a derivative of monensin A, a polyether ionophore antibiotic produced by the bacterium Streptomyces cinnamonensis. Like its parent compound, 3-O-Demethylmonensin A exhibits significant biological activity by selectively complexing with monovalent cations, such as sodium (Na⁺) and potassium (K⁺), and transporting them across lipid membranes. This disruption of cellular ion homeostasis is the primary mechanism behind its antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 3-O-Demethylmonensin A, intended for researchers and professionals in drug development.
Chemical Structure and Identification
3-O-Demethylmonensin A is structurally similar to monensin A, with the key difference being the absence of a methyl group at the 3-O position. This modification, while seemingly minor, can influence its biological efficacy and ionophoric properties.
The definitive structure of the sodium salt of 3-O-Demethylmonensin A has been elucidated by X-ray crystallography.[1] The molecule folds into a specific conformation that creates a hydrophilic cavity, lined with oxygen atoms, which chelates the sodium ion. The exterior of the complex is lipophilic, facilitating its passage through the lipid bilayer of cell membranes.
Key Identifiers:
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Chemical Formula: C₃₅H₆₀O₁₁
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Molecular Weight: 656.85 g/mol [2]
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CAS Number: 92096-16-7
Physicochemical Properties
| Property | Value (for Monensin A) | Reference |
| Melting Point | 103-105 °C (monohydrate) | [3] |
| pKa | 6.6 (in 66% DMF) | [3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, dimethylformamide, acetone, diethyl ether, and benzene. | [4][5] |
Biological Activity and Mechanism of Action
3-O-Demethylmonensin A is classified as a polyether ionophore antibiotic.[6] Its primary biological function stems from its ability to disrupt the electrochemical gradients across cellular membranes.
Ionophore-Mediated Ion Transport
The core mechanism of action for 3-O-Demethylmonensin A involves the transport of monovalent cations across biological membranes.[6] This process can occur through two primary mechanisms, as has been described for monensin A:
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Electroneutral Exchange: The ionophore can facilitate a one-for-one exchange of a cation (e.g., Na⁺) for a proton (H⁺), resulting in no net change in the membrane potential.[3]
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Electrogenic Transport: In this mode, the ionophore transports a cation across the membrane without a counter-ion, leading to a change in the membrane potential.[3]
The following diagram illustrates the general mechanism of ionophore-mediated cation transport:
Caption: General mechanism of ionophore-mediated cation transport.
Disruption of Ion Homeostasis and Downstream Signaling
By transporting cations into the cell, 3-O-Demethylmonensin A disrupts the delicate ionic balance, leading to a cascade of downstream cellular effects. The influx of Na⁺ and efflux of H⁺ can lead to an increase in intracellular pH and a decrease in the sodium gradient, which is crucial for numerous cellular processes.
The disruption of ion homeostasis can trigger various signaling pathways, ultimately leading to cellular stress and, in the case of microorganisms, cell death. While specific pathways for 3-O-Demethylmonensin A have not been detailed, ionophores, in general, are known to induce pathways related to:
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Cellular Stress Responses: Alterations in ion concentrations can activate stress-activated protein kinases.
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Apoptosis: Severe disruption of cellular homeostasis can trigger programmed cell death.
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Autophagy: As a cellular survival mechanism, autophagy can be induced in response to the stress caused by ionophores.[7]
The following diagram outlines the potential downstream effects of disrupted ion homeostasis:
Caption: Potential downstream signaling consequences of ionophore activity.
Antimicrobial Activity
The primary therapeutic application of monensin and its derivatives is as an antimicrobial agent, particularly against Gram-positive bacteria.[8] The disruption of the cell membrane's ion gradients is a potent mechanism for inhibiting bacterial growth and viability. The antimicrobial spectrum of 3-O-Demethylmonensin A is expected to be similar to that of monensin A, which includes activity against bacteria from the genera Micrococcus, Bacillus, and Staphylococcus.[8]
Experimental Protocols
While specific, validated protocols for 3-O-Demethylmonensin A are not widely published, the following sections outline the general methodologies for key experiments based on standard practices for ionophores.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antimicrobial agent's potency. A standard broth microdilution method can be employed.
Protocol Outline:
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Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a defined cell density (e.g., 5 x 10⁵ CFU/mL).
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Serial Dilution of 3-O-Demethylmonensin A: A stock solution of the compound is serially diluted in the growth medium in a 96-well microtiter plate to achieve a range of concentrations.
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Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
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MIC Determination: The MIC is determined as the lowest concentration of 3-O-Demethylmonensin A that completely inhibits visible bacterial growth.
The following diagram illustrates the workflow for an MIC assay:
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Ion Transport Assay using Ion-Selective Fluorescent Dyes
The ionophoric activity of 3-O-Demethylmonensin A can be quantified by measuring its ability to transport cations across artificial lipid vesicles (liposomes) loaded with an ion-sensitive fluorescent dye.
Protocol Outline:
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Liposome Preparation: Liposomes are prepared with an encapsulated fluorescent dye that is sensitive to the cation of interest (e.g., a sodium-sensitive dye). The external dye is removed by size-exclusion chromatography.
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Fluorescence Measurement: The liposome suspension is placed in a fluorometer.
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Addition of Cations: A salt of the cation to be tested (e.g., NaCl) is added to the external solution.
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Addition of Ionophore: 3-O-Demethylmonensin A is added to the liposome suspension.
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Monitoring Fluorescence: The change in fluorescence intensity over time is monitored. An increase or decrease in fluorescence (depending on the dye) indicates the transport of the cation into the liposomes, mediated by the ionophore.
Quantitative Data
Specific quantitative data for the biological activity of 3-O-Demethylmonensin A, such as MIC values against a panel of microorganisms or IC₅₀ values in various cell lines, are not extensively reported in publicly accessible literature. Research in this area would be valuable to fully characterize its potential as a therapeutic agent. For comparison, the parent compound monensin A has reported MIC values against various Gram-positive bacteria.
Conclusion
3-O-Demethylmonensin A is a structurally defined derivative of the ionophore antibiotic monensin A. Its biological activity is predicated on its ability to transport monovalent cations across lipid membranes, thereby disrupting cellular ion homeostasis. While its general mechanism of action is understood, a detailed characterization of its physicochemical properties, a comprehensive antimicrobial profile with quantitative data, and an elucidation of its effects on specific cellular signaling pathways are areas that warrant further investigation. The experimental frameworks provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-O-Demethyl Monensin A | Axios Research [axios-research.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Monensin - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. CAS 92096-16-7: 3-O-demethylmonensin A | CymitQuimica [cymitquimica.com]
- 7. Targeting Multiple Homeostasis-Maintaining Systems by Ionophore Nigericin Is a Novel Approach for Senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
